1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Overview

Description

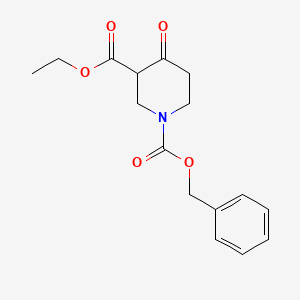

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl, ethyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and ethyl groups under controlled conditions. One common method includes the use of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate as a starting material, which undergoes further reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxo derivatives.

Reduction: Addition of hydrogen atoms to reduce oxo groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

- Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate

- 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

Comparison: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 154548-45-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of 305.33 g/mol. The compound is characterized by a piperidine ring structure, which is a common feature in many biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₅ |

| Molecular Weight | 305.33 g/mol |

| CAS Number | 154548-45-5 |

| MDL Number | MFCD06738732 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition by binding to active sites or modulating receptor functions as either an agonist or antagonist. Specific pathways and molecular targets remain largely uncharacterized but are essential for understanding its pharmacological potential.

Biological Activity

Research indicates that this compound may possess several pharmacological properties:

Anticancer Activity : Preliminary studies suggest that compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 25 to 440 nM in inhibiting cancer cell growth . The selectivity for cancer cells over normal cells suggests potential therapeutic applications in oncology.

Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes in target cells, which is a common mechanism for many therapeutic agents.

Case Studies

Several studies have explored the biological activity of compounds within the same chemical family as this compound:

- Antiproliferative Studies : A study evaluated the effects of piperidine derivatives on human cancer cell lines such as HeLa and CEM. Results indicated that these compounds selectively induced apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs). For example, one derivative showed an IC50 of approximately 0.70 μM against K562 cells after treatment .

- Mechanistic Insights : Another investigation focused on the impact of similar compounds on cell cycle distribution, revealing that certain derivatives caused an increase in G2/M-phase cells, indicating their role as tubulin assembly inhibitors .

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-2-21-15(19)13-10-17(9-8-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIHRBNPRCTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659691 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154548-45-5 | |

| Record name | 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.